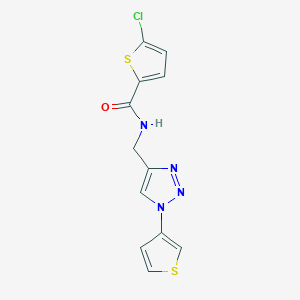

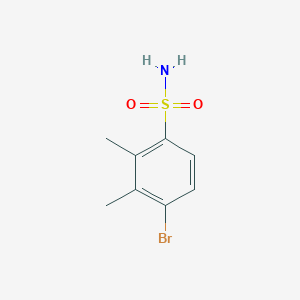

N1-(5-chloro-2-cyanophenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(5-chloro-2-cyanophenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide is a compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in various fields, including medicine and biochemistry.

Wissenschaftliche Forschungsanwendungen

Synthesis Methods and Chemical Reactions

N1-(5-chloro-2-cyanophenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide is involved in various chemical synthesis processes, demonstrating the versatility of oxalamides in organic synthesis. A novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for the synthesis of di- and mono-oxalamides showcases a one-pot synthetic approach leading to high yields of oxalamides, highlighting their potential in creating complex organic compounds (Mamedov et al., 2016). Furthermore, the copper-catalyzed coupling reaction of (hetero)aryl chlorides and amides, using N,N'-bis(thiophen-2-ylmethyl)oxalamide as an effective catalyst, expands the utility of oxalamides in facilitating reactions under milder conditions, offering good to excellent yields across a variety of substrates (De et al., 2017).

Biological Activities

Studies have explored the potential biological activities of oxalamide derivatives, including their use as insecticides and anticancer agents. For instance, a series of anthranilic diamides analogs containing 1,3,4-oxadiazole rings showed promising insecticidal activities against Plutella xylostella, suggesting these compounds' potential in agricultural applications (Qi et al., 2014). Another study on novel Pt(II)-complexes with an L-alanyl-based ligand indicated moderate cytotoxic activity against cancer cells, shedding light on the therapeutic potential of oxalamide derivatives in cancer treatment (Riccardi et al., 2019).

Structural and Supramolecular Chemistry

The unique structural properties of oxalamides are leveraged in the design of multinuclear copper(II) complexes, which exhibit notable antiferromagnetic exchange interactions. Such complexes are not only interesting from a magnetic property perspective but also contribute to the understanding of structure-activity relationships in coordination chemistry (Weheabby et al., 2018). Similarly, the synthesis and structure analysis of binuclear copper(II) complexes bridged by oxalamide ligands provide insights into their DNA-binding properties and cytotoxic activities, offering a foundation for the development of novel therapeutic agents (Li et al., 2012).

Wirkmechanismus

The mechanism of action of this compound is not clear without further information. If it’s intended to be a drug, its mechanism of action would depend on what biological target it’s designed to interact with. The presence of the amide group and aromatic rings could allow it to form strong interactions with proteins or other biological molecules .

Eigenschaften

IUPAC Name |

N'-(5-chloro-2-cyanophenyl)-N-(2-methyl-2-thiophen-3-ylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O2S/c1-17(2,12-5-6-24-9-12)10-20-15(22)16(23)21-14-7-13(18)4-3-11(14)8-19/h3-7,9H,10H2,1-2H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSOTXNJABVZIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)C#N)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(5-chloro-2-cyanophenyl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenylurea](/img/structure/B2801525.png)

![4-cyclobutyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine](/img/structure/B2801526.png)

![methyl 4-({[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B2801528.png)

![(E)-3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-N-methyl-2-propenamide](/img/structure/B2801530.png)

![1,7-dimethyl-9-phenyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(2,3-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2801537.png)

![n-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2801542.png)